3-Fluoro-4-nitrobenzyl bromide

Organocatalysis Radical coupling N-Heterocyclic carbene

3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2), also known as 4-(bromomethyl)-2-fluoro-1-nitrobenzene, is a substituted nitrobenzyl bromide with the molecular formula C7H5BrFNO2 and molecular weight 234.02. This halogenated aromatic compound features three key functional elements: an electrophilic benzyl bromide moiety for nucleophilic substitution, an electron-withdrawing nitro group at the para position relative to the bromomethyl group, and a fluorine substituent at the meta position.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 131858-37-2
Cat. No. B157179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitrobenzyl bromide
CAS131858-37-2
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)F)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2
InChIKeyZOZJSWIXPIVMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-nitrobenzyl Bromide (CAS 131858-37-2) Procurement Guide for Pharmaceutical and Agrochemical Intermediate Selection


3-Fluoro-4-nitrobenzyl bromide (CAS 131858-37-2), also known as 4-(bromomethyl)-2-fluoro-1-nitrobenzene, is a substituted nitrobenzyl bromide with the molecular formula C7H5BrFNO2 and molecular weight 234.02 [1]. This halogenated aromatic compound features three key functional elements: an electrophilic benzyl bromide moiety for nucleophilic substitution, an electron-withdrawing nitro group at the para position relative to the bromomethyl group, and a fluorine substituent at the meta position [1]. It exists as a pale yellow crystalline solid with a melting point of 46–48°C, predicted density of 1.733±0.06 g/cm³, and predicted boiling point of 311.6±27.0°C . The compound is commercially available at purities of 97–98% and is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis .

Why 3-Fluoro-4-nitrobenzyl Bromide Cannot Be Directly Replaced by Non-Fluorinated or Differently Substituted Nitrobenzyl Halides


Generic substitution of 3-fluoro-4-nitrobenzyl bromide with non-fluorinated analogs (e.g., 4-nitrobenzyl bromide) or region-isomeric variants (e.g., 4-fluoro-3-nitrobenzyl bromide) is scientifically unsupported and may lead to synthetic failure. The combination and precise positioning of the 3-fluoro and 4-nitro substituents on the phenyl ring create a unique electronic environment that governs both the compound's reactivity profile and the properties of downstream products [1]. The fluorine substituent at the meta position relative to the benzyl bromide group introduces a strong electron-withdrawing inductive effect that modulates the electrophilicity of the benzylic carbon and influences the stability of reaction intermediates, whereas the 4-nitro group exerts both inductive and resonance electron-withdrawing effects [1]. This dual activation pattern is distinct from that of 4-nitrobenzyl bromide (lacking fluorine) or 3-nitrobenzyl bromide (lacking both fluorine and para-nitro activation). Furthermore, in applications such as radiolabeling or fluorinated drug candidate synthesis, the fluorine atom is a critical pharmacophoric element that cannot be omitted or repositioned without fundamentally altering target binding and metabolic properties [2]. The quantitative evidence below demonstrates why this specific compound must be sourced rather than relying on interchangeable alternatives.

Quantitative Differentiation Evidence: 3-Fluoro-4-nitrobenzyl Bromide Versus Closest Analogs and Alternatives


Comparative Reactivity in NHC-Catalyzed Reductive Coupling: 3-Fluoro-4-nitrobenzyl Bromide vs. 4-Nitrobenzyl Bromide

In a systematic study of nitrobenzyl bromide reactivity under N-heterocyclic carbene (NHC) catalysis, 3-fluoro-4-nitrobenzyl bromide demonstrated effective participation in reductive coupling reactions with activated ketones, yielding the desired tertiary alcohol product in 73% isolated yield [1]. Under identical reaction conditions, the unsubstituted 4-nitrobenzyl bromide (comparator) produced the corresponding alcohol product in 71% yield [1]. The presence of the 3-fluoro substituent did not impair reactivity and produced a modest but measurable 2% absolute yield improvement relative to the non-fluorinated analog, while also conferring fluorine functionality in the product for downstream applications. Notably, the broader substrate scope evaluation confirmed that nitrobenzyl bromides with various substituents and substitution patterns were well tolerated, giving alcohol products in 68–81% yields [1].

Organocatalysis Radical coupling N-Heterocyclic carbene

Synthetic Accessibility: Preparation Yield from 3-Fluoro-4-nitrobenzyl Alcohol via NBS/PPh3 Bromination

A documented synthetic route for 3-fluoro-4-nitrobenzyl bromide employs (3-fluoro-4-nitrophenyl)methanol as the starting material, treated with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane at 20°C for 2 hours, yielding the target benzyl bromide in 75% isolated yield [1]. This represents a mild, room-temperature protocol suitable for laboratory-scale preparation and scale-up. In comparison, the broader class of substituted nitrobenzyl bromides prepared via radical bromination of corresponding nitrotoluenes (using NBS/benzoyl peroxide in refluxing CCl₄) typically yields 65–75% after chromatographic purification .

Bromination Synthetic method Process chemistry

Enantiomerically Pure Fluorinated Amino Acid Synthesis: 3-Fluoro-4-nitrobenzyl Bromide as Key Intermediate

3-Fluoro-4-nitrobenzyl bromide serves as a critical reactant in the chemoenzymatic synthesis of enantiomerically pure L- and D-3-fluoro-4-nitrophenylalanines [1]. These fluorinated phenylalanine derivatives are valuable building blocks for peptidomimetic drug discovery and protein engineering studies. The regioisomeric alternative, 4-fluoro-3-nitrobenzyl bromide-derived compounds, produce distinct phenylalanine analogs with different electronic and steric properties that are not interchangeable in structure-activity relationship (SAR) studies [1]. The nitro group at the 4-position in the target compound ensures that subsequent reduction yields an aniline derivative suitable for diazotization and further functionalization, while the 3-fluoro substituent remains intact throughout the synthetic sequence [1].

Amino acid synthesis Chemoenzymatic resolution Peptidomimetics

Purity Specifications and Handling Requirements: Commercial Availability Assessment

Commercially available 3-fluoro-4-nitrobenzyl bromide is routinely supplied at 97–98% purity, with moisture content ≤0.5% and melting point specification of 46–48°C . The compound is classified as corrosive (GHS05, H314) and lachrymatory, requiring storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation . In contrast, the non-fluorinated analog 4-nitrobenzyl bromide (CAS 100-11-8) is also a lachrymator and corrosive solid but has a higher melting point (98–100°C) and different solubility profile due to the absence of the fluorine substituent [1]. The lower melting point of 3-fluoro-4-nitrobenzyl bromide (46–48°C vs. 98–100°C) indicates weaker crystal lattice energy, which may correlate with higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and DMF, though direct comparative solubility data are not available.

Quality control Procurement specification Hazard classification

Optimal Procurement and Application Scenarios for 3-Fluoro-4-nitrobenzyl Bromide Based on Quantitative Evidence


Scenario 1: Synthesis of Fluorinated Tertiary Alcohols via NHC-Catalyzed Radical Coupling

For research groups and CROs utilizing N-heterocyclic carbene (NHC) organocatalysis to construct fluorinated tertiary alcohol building blocks, 3-fluoro-4-nitrobenzyl bromide is a proven substrate delivering 73% isolated yield in reductive coupling reactions with activated ketones [1]. This represents a viable alternative to non-fluorinated 4-nitrobenzyl bromide (71% yield) while directly installing fluorine functionality without additional steps. Procurement is justified when the synthetic target requires a 3-fluoro-4-nitrophenyl moiety for downstream structure-activity optimization or when fluorine incorporation at the meta position relative to the benzylic attachment point is pharmacologically desirable.

Scenario 2: Preparation of 3-Fluoro-4-nitrophenylalanine Derivatives for Peptidomimetic SAR Studies

Laboratories engaged in chemoenzymatic synthesis of enantiomerically pure fluorinated amino acids should procure 3-fluoro-4-nitrobenzyl bromide as the key alkylating agent for generating L- and D-3-fluoro-4-nitrophenylalanines [2]. These fluorinated phenylalanine analogs are essential tools in peptide engineering and drug discovery programs where fluorine substitution modulates metabolic stability and target binding. The regioisomeric 4-fluoro-3-nitro analog produces distinctly different phenylalanine derivatives and cannot substitute for the 3-fluoro-4-nitro isomer in SAR campaigns. Procurement decisions must be guided by the specific regioisomer required for the target compound.

Scenario 3: Scale-Up Production of Pharmaceutical Intermediates Requiring 3-Fluoro-4-nitrobenzyl Functionality

Process chemistry teams developing scalable routes to pharmaceutical candidates containing 3-fluoro-4-nitrobenzyl moieties can reference the documented 75% yield for the NBS/PPh₃ bromination of the corresponding benzyl alcohol as a benchmark for internal synthesis evaluation [3]. Commercial sourcing of the pre-formed benzyl bromide at 97–98% purity eliminates the need for in-house bromination optimization and associated hazardous reagent handling (corrosive, lachrymatory material). Suppliers offer production scales up to kilograms, supporting preclinical and early clinical development quantities . Storage requirements (2–8°C under inert atmosphere) must be factored into facility planning.

Scenario 4: Multi-Step Synthesis Where Sequential Nucleophilic Substitution Followed by Nitro Reduction is Required

The 3-fluoro-4-nitrobenzyl bromide scaffold enables a well-established two-step diversification strategy: (1) nucleophilic substitution at the benzylic bromide position to install the first functional group (amine, ether, thioether, or carbon nucleophile), followed by (2) reduction of the 4-nitro group to generate a 4-amino derivative suitable for diazotization, acylation, or heterocycle formation [1][2]. The 3-fluoro substituent remains intact throughout both transformations, providing a persistent fluorine handle that influences the physicochemical properties (logP, metabolic stability, pKa modulation of adjacent amines) of the final product. Procurement of this specific regioisomer ensures predictable and reproducible reactivity in this sequential diversification workflow.

Technical Documentation Hub

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